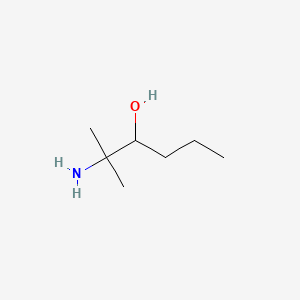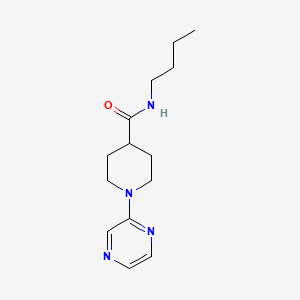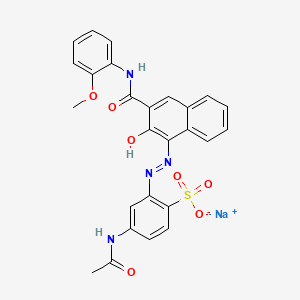
4-O-beta-D-Galactopyranosyl-D-glucitol stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate is a complex organic compound characterized by its multiple hydroxyl groups and a long-chain fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate typically involves the esterification of a hexose derivative with octadecanoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of enzymatic catalysts, such as lipases, can also be employed to achieve a more environmentally friendly synthesis route.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert hydroxyl groups into halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mechanism of Action
The mechanism by which [(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing octadecanoic acid, which can modulate lipid metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanal]: Similar in structure but lacks the long-chain fatty acid ester.
[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3-(dodecanoyloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl dodecanoate]: Contains a different fatty acid ester and additional hydroxyl groups.
Uniqueness
[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate is unique due to its specific combination of multiple hydroxyl groups and a long-chain fatty acid ester, which imparts distinct physicochemical properties and biological activities.
Properties
CAS No. |
56487-84-4 |
|---|---|
Molecular Formula |
C30H58O12 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] octadecanoate |
InChI |
InChI=1S/C30H58O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(35)40-20-22(34)25(36)29(21(33)18-31)42-30-28(39)27(38)26(37)23(19-32)41-30/h21-23,25-34,36-39H,2-20H2,1H3/t21-,22+,23-,25-,26+,27+,28-,29-,30?/m1/s1 |
InChI Key |
IIYLMAIPMPRBFH-WRZASLGOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)OC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


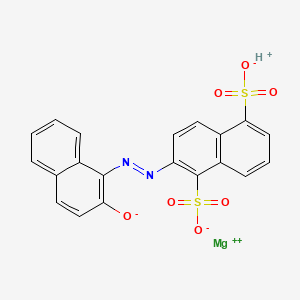
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13767600.png)
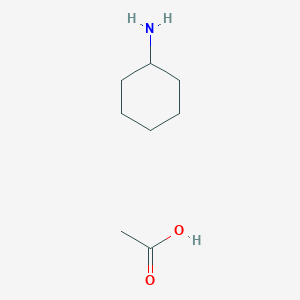
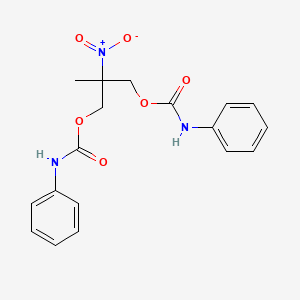
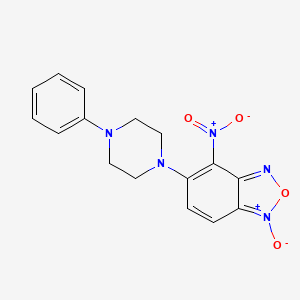
![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)

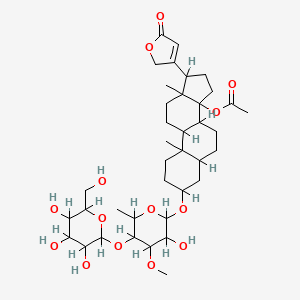
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)

